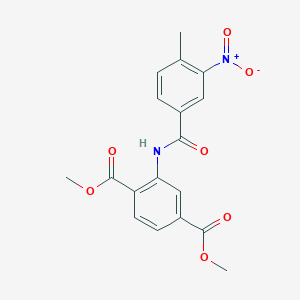

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle est un composé organique de formule moléculaire C18H16N2O7. Il s'agit d'un dérivé de l'acide téréphtalique et contient à la fois des groupes fonctionnels nitro et amido.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle implique généralement les étapes suivantes :

Nitration : Le matériau de départ, l'acide 4-méthylbenzoïque, est nitré à l'aide d'un mélange d'acide sulfurique concentré et d'acide nitrique pour produire de l'acide 4-méthyl-3-nitrobenzoïque.

Amidation : L'acide 4-méthyl-3-nitrobenzoïque est ensuite mis à réagir avec l'acide téréphtalique en présence d'un déshydratant tel que le chlorure de thionyle pour former la liaison amide, ce qui donne l'acide 2-(4-méthyl-3-nitrobenzamido)téréphtalique.

Estérification : Enfin, l'acide 2-(4-méthyl-3-nitrobenzamido)téréphtalique est estérifié avec du méthanol en présence d'un catalyseur acide comme l'acide sulfurique pour produire du 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle.

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Les réacteurs à écoulement continu et les systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions : Le 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Les groupes ester peuvent subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les alcools.

Hydrolyse : Les liaisons ester peuvent être hydrolysées en conditions acides ou basiques pour produire les acides carboxyliques correspondants.

Réactifs et conditions courantes :

Réduction : Hydrogène gazeux, catalyseur au palladium, solvant éthanol.

Substitution : Amines ou alcools, catalyseur basique (par exemple, hydroxyde de sodium).

Hydrolyse : Acide chlorhydrique ou hydroxyde de sodium, eau.

Principaux produits :

Réduction : 2-(4-méthyl-3-aminobenzamido)téréphtalate.

Substitution : Amides ou esters correspondants.

Hydrolyse : Acide 2-(4-méthyl-3-nitrobenzamido)téréphtalique.

Applications De Recherche Scientifique

Le 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour son potentiel comme sonde biochimique en raison de ses fonctionnalités nitro et amido.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production de polymères et de matériaux spéciaux possédant des propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle dépend de son application spécifique. En général, le composé peut interagir avec diverses cibles moléculaires par l'intermédiaire de ses groupes fonctionnels. Par exemple, le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec les molécules biologiques. Le groupe amido peut former des liaisons hydrogène avec les protéines cibles, influençant ainsi leur activité et leur fonction.

Mécanisme D'action

The mechanism of action of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amido group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

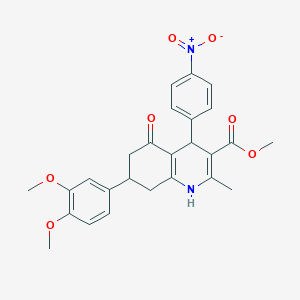

Le 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle peut être comparé à d'autres composés similaires tels que :

2-(3-nitrobenzamido)téréphtalate de diméthyle : Il ne possède pas de groupe méthyle sur le cycle benzénique, ce qui se traduit par des propriétés chimiques et une réactivité différentes.

2-(4-méthyl-3-aminobenzamido)téréphtalate de diméthyle : Il contient un groupe amino au lieu d'un groupe nitro, ce qui entraîne des activités biologiques et des applications différentes.

2-(4-méthyl-3-nitrobenzamido)isophtalate de diméthyle :

La particularité du 2-(4-méthyl-3-nitrobenzamido)téréphtalate de diméthyle réside dans sa combinaison spécifique de groupes fonctionnels et de leur position sur le cycle aromatique, qui lui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C18H16N2O7 |

|---|---|

Poids moléculaire |

372.3 g/mol |

Nom IUPAC |

dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C18H16N2O7/c1-10-4-5-11(9-15(10)20(24)25)16(21)19-14-8-12(17(22)26-2)6-7-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21) |

Clé InChI |

XZRGUHIHGOBYTH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)

![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)

![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)

![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)

![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)

![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)

![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)